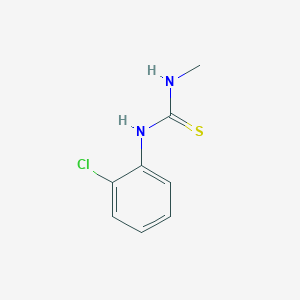
N-(2-chlorophenyl)-N'-methylthiourea
Vue d'ensemble
Description
N-(2-chlorophenyl)-N'-methylthiourea (CMU) is a synthetic compound that has been widely used in scientific research for its unique properties. CMU is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N'-methylthiourea is not fully understood. It is believed to inhibit the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. N-(2-chlorophenyl)-N'-methylthiourea has also been shown to modulate the activity of the dopaminergic and serotonergic systems in the brain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain. It has also been shown to increase the levels of GABA, an inhibitory neurotransmitter. N-(2-chlorophenyl)-N'-methylthiourea has been shown to have anticonvulsant, antinociceptive, and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-N'-methylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied, and its properties are well understood. It has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various diseases and disorders.
However, N-(2-chlorophenyl)-N'-methylthiourea also has some limitations for lab experiments. It has been shown to have toxic effects at high doses, which can limit its use in some experiments. It is also not very selective, meaning that it can inhibit the activity of multiple enzymes and neurotransmitters, making it difficult to study the specific effects of N-(2-chlorophenyl)-N'-methylthiourea.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-N'-methylthiourea. One area of research is the study of its effects on the immune system. It has been shown to have immunosuppressive effects, and further research in this area could lead to the development of new therapies for autoimmune diseases.
Another area of research is the study of its effects on the cardiovascular system. N-(2-chlorophenyl)-N'-methylthiourea has been shown to have vasodilatory effects, and further research in this area could lead to the development of new therapies for hypertension and other cardiovascular diseases.
Conclusion:
N-(2-chlorophenyl)-N'-methylthiourea is a synthetic compound that has been widely used in scientific research for its unique properties. It has been shown to have various biochemical and physiological effects, making it useful for studying various diseases and disorders. While it has some limitations for lab experiments, further research in this area could lead to the development of new therapies for a wide range of diseases and disorders.
Méthodes De Synthèse
N-(2-chlorophenyl)-N'-methylthiourea can be synthesized by reacting 2-chloroaniline with methyl isothiocyanate in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. The chemical structure of N-(2-chlorophenyl)-N'-methylthiourea is shown below:
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N'-methylthiourea has been widely used in scientific research for its unique properties. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. N-(2-chlorophenyl)-N'-methylthiourea has also been shown to have anticonvulsant, antinociceptive, and antipsychotic effects. It has been used in the study of Parkinson's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABDCZIEPQRQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953098 | |
| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30954-73-5 | |
| Record name | Thiourea, N-(2-chlorophenyl)-N'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)

![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![N-[4-(acetylamino)phenyl]-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5862267.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)

![1,1'-[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5862281.png)

![2-({4-[(2-chlorobenzyl)oxy]benzoyl}amino)benzamide](/img/structure/B5862292.png)
![6-(3-methoxybenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5862312.png)
![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)